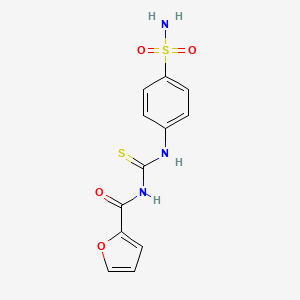
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is known for its ability to inhibit certain enzymes, making it a valuable candidate for drug development and other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides. The reaction is carried out under mild conditions, often using aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The process involves the following steps:
- Preparation of 4-thioureidobenzenesulfonamide.
- Reaction with the chosen acyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases, which are involved in various physiological processes.
Biochemistry: It is used to study enzyme inhibition and the role of carbonic anhydrases in different biological systems.
Drug Development: Due to its inhibitory properties, the compound is a candidate for developing new therapeutic agents for diseases such as glaucoma, epilepsy, and certain cancers.
Industrial Applications: The compound’s ability to inhibit specific enzymes makes it useful in industrial processes that require enzyme regulation.
Mechanism of Action
The mechanism of action of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. The compound binds to the active site of the enzyme, preventing it from catalyzing this reaction . This inhibition can affect various physiological processes, including pH regulation, respiration, and ion transport.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Similar to acetazolamide, used for similar therapeutic purposes.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Uniqueness
N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide is unique due to its specific structural features, which may confer different binding affinities and inhibitory properties compared to other carbonic anhydrase inhibitors. Its furan-2-carboxamide moiety and the presence of both sulfonamide and carbamothioyl groups contribute to its distinct chemical behavior and potential therapeutic applications.
Properties
Molecular Formula |
C12H11N3O4S2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4S2/c13-21(17,18)9-5-3-8(4-6-9)14-12(20)15-11(16)10-2-1-7-19-10/h1-7H,(H2,13,17,18)(H2,14,15,16,20) |
InChI Key |
IKBBUEQKYXSPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















